molecular formula C18H21N3O2S2 B2727122 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide CAS No. 2089650-46-2

3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide

Cat. No.: B2727122
CAS No.: 2089650-46-2
M. Wt: 375.51
InChI Key: XVJRXYSQLYPBQY-UHFFFAOYSA-N
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Description

3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide is a synthetic organic compound that features a complex structure combining an imidazole ring, a phenyl group, and a thiophene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Imidazole Derivative: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment to the Phenyl Group: The imidazole derivative is then alkylated with a benzyl halide to form the 4-((1H-imidazol-1-yl)methyl)phenyl intermediate.

    Sulfonamide Formation: The thiophene-2-sulfonyl chloride is reacted with tert-butylamine to form the thiophene-2-sulfonamide.

    Final Coupling: The phenyl-imidazole intermediate is coupled with the thiophene-2-sulfonamide under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonamide group.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and imidazole rings.

Mechanism of Action

The mechanism of action of 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring could coordinate with metal ions, while the sulfonamide group might form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-methylthiophene-2-sulfonamide
  • 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-ethylthiophene-2-sulfonamide
  • 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-isopropylthiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall stability, making it a distinct candidate for various applications.

Properties

IUPAC Name

N-tert-butyl-3-[4-(imidazol-1-ylmethyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-18(2,3)20-25(22,23)17-16(8-11-24-17)15-6-4-14(5-7-15)12-21-10-9-19-13-21/h4-11,13,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJRXYSQLYPBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CS1)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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